Cas no 95-83-0 (4-chlorobenzene-1,2-diamine)

4-chlorobenzene-1,2-diamine structure
4-chlorobenzene-1,2-diamine structure
Nome do Produto:4-chlorobenzene-1,2-diamine
N.o CAS:95-83-0
MF:C6H7ClN2
MW:142.586179971695
MDL:MFCD00011691
CID:34824
PubChem ID:7263

4-chlorobenzene-1,2-diamine Propriedades químicas e físicas

Nomes e Identificadores

    • 4-Chloro-1,2-diaminobenzene
    • 4-Chloro-o-phenylenediamine
    • 4-Chloro-1,2-phenylenediamine
    • 4-chlorobenzene-1,2-diamine
    • 4-Chloro-o-phenylenediamine Solution
    • 3,4-Diaminochlorobenzene
    • C.I. 76015
    • 4-Chloro-1,2-benzenediamine (ACI)
    • o-Phenylenediamine, 4-chloro- (6CI, 7CI, 8CI)
    • 1,2-Diamino-4-chlorobenzene
    • 2-Amino-4-chloroaniline
    • 2-Amino-4-chlorobenzenamine
    • 2-Amino-5-chloroaniline
    • 3,4-Diamino-1-chlorobenzene
    • 3-Chloro-1,6-phenylenediamine
    • 4-Chloro-2-aminoaniline
    • 4-Chlorobenzen-1,2-diamine
    • 4-Chlorophenyldiamine
    • 4-Chlorophenylenediamine
    • 5-Chloro-1,2-phenylenediamine
    • 5-Chlorobenzene-1,2-diamine
    • NSC 6157
    • p-Chloro-o-phenylenediamine
    • Ursol Olive 6G
    • Tox21_202984
    • 3,4Diaminochlorobenzene
    • NS00015603
    • W-100154
    • 4-chloro-benzene-1,2-diamine
    • EN300-20365
    • CS-W007387
    • 1,2-Diamine-4-chlorobenzene
    • 1-Chloro-3,4-diaminebenzene
    • o-Phenylenediamine, 4-chloro-
    • AKOS000120363
    • NSC-6157
    • NSC6157
    • 4Chloro1,2benzenediamine
    • DB-027093
    • 4-Chloro-1,2-benzenediamine;4-Chloro-o-phenylenediamine
    • UNII-8E72QRZ33H
    • 4JJ
    • 4-Cl-o-PD
    • PS-4477
    • Z104477888
    • aniline, 2-amino-4-chloro-
    • 3,4-diamino-chlorobenzene
    • 8E72QRZ33H
    • 4-CHLORO-1,2-BENZENEDIAMINE
    • 4Chloro1,2diaminobenzene
    • NCGC00260529-01
    • 2Amino4chloroaniline
    • 4-CHLORO-ORTHO-PHENYLENEDIAMINE (IARC)
    • EINECS 202-456-8
    • DTXCID70283
    • 4-chloro-1,2-phenylene-diamine
    • NCGC00091663-05
    • SY003447
    • CAS-95-83-0
    • 4-CHLORO-1,2-BENZENEDIAMINE [HSDB]
    • 4-13-00-00068 (Beilstein Handbook Reference)
    • 3,4Diamino1chlorobenzene
    • DTXSID5020283
    • 4-chloro-o-phenylendiamine
    • SCHEMBL216307
    • C19207
    • 4CloPD
    • 4Chloro1,2phenylenediamine
    • 1,2Diamino4chlorobenzene
    • NCGC00091663-01
    • F0001-2281
    • STL382156
    • Tox21_400037
    • 4-chloro-phenylenediamine
    • WLN: ZR BZ DG
    • 4-Chloro-o-phenylenediamine, 97%
    • AC-9691
    • 5-chloro-2-aminoaniline
    • 4-Chloro-ortho-phenylenediamine
    • NCGC00091663-03
    • 1,2Benzenediamine, 4chloro
    • CHEMBL552741
    • MFCD00011691
    • 95-83-0
    • NCI-C03292
    • 4-CHLORO-ORTHO-PHENYLENEDIAMINE [IARC]
    • NCGC00091663-04
    • CCRIS 144
    • Q27155865
    • NCGC00091663-02
    • CHEBI:82301
    • BRN 0508472
    • CI 76015
    • 1,2-Benzenediamine, 4-chloro-
    • BBL027789
    • pChloroophenylenediamine
    • HSDB 5087
    • 1-chloro-3,4-diaminobenzene
    • MDL: MFCD00011691
    • Inchi: 1S/C6H7ClN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2
    • Chave InChI: BXIXXXYDDJVHDL-UHFFFAOYSA-N
    • SMILES: ClC1C=C(N)C(N)=CC=1

Propriedades Computadas

  • Massa Exacta: 142.029776g/mol
  • Carga de Superfície: 0
  • XLogP3: 1.3
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Ligações Rotativas: 0
  • Massa monoisotópica: 142.029776g/mol
  • Massa monoisotópica: 142.029776g/mol
  • Superfície polar topológica: 52Ų
  • Contagem de Átomos Pesados: 9
  • Complexidade: 97.1
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing

Propriedades Experimentais

  • Cor/Forma: Brown powder
  • Densidade: 1.2124 (rough estimate)
  • Ponto de Fusão: 72.0 to 76.0 deg-C
  • Ponto de ebulição: 232.49°C (rough estimate)
  • Ponto de Flash: 135.4℃
  • Índice de Refracção: 1.4877 (estimate)
  • Coeficiente de partição da água: 16 g/L (20 ºC)
  • Estabilidade/Prazo de validade: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 52.04000
  • LogP: 2.66680
  • Solubilidade: Not determined

4-chlorobenzene-1,2-diamine Informações de segurança

  • Símbolo: GHS07 GHS08
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315,H319,H335,H351
  • Declaração de Advertência: P261,P281,P305+P351+P338
  • Número de transporte de matérias perigosas:2811
  • WGK Alemanha:3
  • Código da categoria de perigo: R36/37/38;R40
  • Instrução de Segurança: S26-S36/37
  • CÓDIGOS DA MARCA F FLUKA:8
  • RTECS:SS8850000
  • Identificação dos materiais perigosos: Xn
  • TSCA:Yes
  • Termo de segurança:6.1
  • Grupo de Embalagem:I; II; III
  • Frases de Risco:R36/37/38; R40
  • Condição de armazenamento:Store in a cool, dry, well ventilated area away from incompatible substances. Keep container tightly closed.

4-chlorobenzene-1,2-diamine Dados aduaneiros

  • CÓDIGO SH:2921590090
  • Dados aduaneiros:

    China Customs Code:

    2921590090

    Overview:

    2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-chlorobenzene-1,2-diamine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-20365-1.0g
4-chlorobenzene-1,2-diamine
95-83-0 95%
1.0g
$24.0 2023-07-09
Enamine
EN300-20365-25.0g
4-chlorobenzene-1,2-diamine
95-83-0 95%
25.0g
$64.0 2023-07-09
Enamine
EN300-20365-0.1g
4-chlorobenzene-1,2-diamine
95-83-0 95%
0.1g
$19.0 2023-09-16
Life Chemicals
F0001-2281-10g
"4-chlorobenzene-1,2-diamine"
95-83-0 95%+
10g
$84.0 2023-11-21
abcr
AB469581-500g
4-Chlorobenzene-1,2-diamine, min. 95%; .
95-83-0
500g
€289.40 2025-02-11
Life Chemicals
F0001-2281-0.25g
"4-chlorobenzene-1,2-diamine"
95-83-0 95%+
0.25g
$18.0 2023-11-21
abcr
AB469581-10 g
4-Chlorobenzene-1,2-diamine, min. 95%; .
95-83-0
10g
€77.40 2023-06-15
Chemenu
CM100418-500g
4-chlorobenzene-1,2-diamine
95-83-0 95+%
500g
$*** 2023-05-29
TRC
C588275-25g
4-Chloro-1,2-benzenediamine
95-83-0
25g
$ 82.00 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C0255-25g
4-chlorobenzene-1,2-diamine
95-83-0 97.0%(GC&T)
25g
¥425.0 2022-05-30

4-chlorobenzene-1,2-diamine Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Catalysts: Carbon Solvents: Ethanol ;  80 °C
1.2 Reagents: Hydrazine hydrate (1:1) ;  3 h, 80 °C
Referência
Renewable Soybean Pulp Derived N-Doped Carbon Materials for Efficient Chemoselective Hydrogenation of Halogenated Nitrobenzenes
Lv, Jing; Zheng, Yunfeng; Zhu, Yangyang; Yuan, Man; Chang, Yanlong; et al, ChemistrySelect, 2019, 4(14), 4083-4091

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel ,  Cobalt Solvents: Ethanol ;  80 °C; 1 h, 80 °C
Referência
Chemoselective transfer hydrogenation of nitroarenes by highly dispersed Ni-Co BMNPs
Zhang, Jia-wei; Lu, Guo-ping; Cai, Chun, Catalysis Communications, 2016, 84, 25-29

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe2O3) (lignin residue-derived carbon-supported) Solvents: Tetrahydrofuran ,  Water ;  24 h, 35 bar, 120 °C
Referência
Lignin Residue-Derived Carbon-Supported Nanoscale Iron Catalyst for the Selective Hydrogenation of Nitroarenes and Aromatic Aldehydes
Sarki, Naina ; Kumar, Raju; Singh, Baint; Ray, Anjan ; Naik, Ganesh; et al, ACS Omega, 2022, 7(23), 19804-19815

Synthetic Routes 4

Condições de reacção
1.1 Catalysts: Cobalt (supported on silica) Solvents: Ethanol ;  80 min, 70 °C
1.2 Reagents: Hydrazine hydrate (1:1)
Referência
In Situ Synthesized Silica-Supported Co@N-Doped Carbon as Highly Efficient and Reusable Catalysts for Selective Reduction of Halogenated Nitroaromatics
Sheng, Yao ; Wang, Xueguang; Yue, Shengnan; Cheng, Gonglin; Zou, Xiujing; et al, ChemCatChem, 2020, 12(18), 4632-4641

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron(III) acetylacetonate Solvents: Methanol ;  2 min, 180 °C
Referência
Hydrazine-mediated Reduction of Nitro and Azide Functionalities Catalyzed by Highly Active and Reusable Magnetic Iron Oxide Nanocrystals
Cantillo, David; Moghaddam, Mojtaba Mirhosseini; Kappe, C. Oliver, Journal of Organic Chemistry, 2013, 78(9), 4530-4542

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ,  Water ;  35 min, rt
Referência
Enhanced reduction of nitrobenzene derivatives using reusable Ni nanoparticles supported on multi-layered poly(1,2-phenylenediamine)-coated layered double hydroxides
Babamoradi, Jamshid; Ghorbani-Vaghei, Ramin; Alavinia, Sedigheh, Canadian Journal of Chemistry, 2022, 100(6), 412-421

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Sodium borohydride Catalysts: Alumina ,  Silver Solvents: Water ;  rt; 35 min, rt
1.2 Solvents: Ethyl acetate ;  rt
Referência
Morphologically tailored facet dependent silver nanoparticles supported α-Al2O3 catalysts for chemoselective reduction of aromatic nitro compounds
Rajendiran, Rajesh; Seelam, Prem Kumar; Patchaiyappan, Arunkumar; Balla, Putrakumar; Shankar, Harisingh; et al, Chemical Engineering Journal (Amsterdam, 2023, 451,

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Stannous chloride Solvents: Ethanol ;  overnight, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
Referência
Terbenzimidazoles useful as antifungal agents
, United States, , ,

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Sodium borohydride Catalysts: Cobalt iron manganese oxide (CoFe1.8Mn0.2O4) Solvents: Methanol ;  1 min, rt; 1 min, rt
Referência
CoMn0.2Fe1.8O4 ferrite nanoparticles engineered by sol-gel technology: an expert and versatile catalyst for the reduction of nitroaromatic compounds
Goyal, Ankita; Bansal, S.; Samuel, Pankaj; Kumar, Vinod; Singhal, Sonal, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2014, 2(44), 18848-18860

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Sodium pyrosulfite Solvents: Water ;  2 h, reflux
Referência
Synthesis and antimycobacterial activity of 2,5-disubstituted and 1,2,5-trisubstituted benzimidazoles
Jimenez-Juarez, Rogelio; Cruz-Chavez, Wendy; de Jesus-Ramirez, Nayeli; Castro-Ramirez, Guadalupe Ivonne; Uribe-Gonzalez, Itzel; et al, Frontiers in Chemistry (Lausanne, 2020, 8,

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Sodium borohydride Catalysts: Guanidine ,  Iron oxide (Fe3O4) ,  Palladium Solvents: Water ;  25 min, rt
Referência
PdII on Guanidine-Functionalized Fe3O4 Nanoparticles as an Efficient Heterogeneous Catalyst for Suzuki-Miyaura Cross-Coupling and Reduction of Nitroarenes in Aqueous Media
Halligudra, Guddappa; Paramesh, Chitrabanu C.; Mudike, Ravi; Ningegowda, Mallesha; Rangappa, Dinesh ; et al, ACS Omega, 2021, 6(50), 34416-34428

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Sodium borohydride Catalysts: Palladium ,  2866309-20-6 Solvents: Methanol ,  Water ;  rt
Referência
Intensified Hydrogenation in Flow Using a Poly(β-cyclodextrin) Network-Supported Catalyst
Davis, Bradley A.; Bennett, Jeffrey A.; Genzer, Jan ; Efimenko, Kirill ; Abolhasani, Milad, ACS Sustainable Chemistry & Engineering, 2022, 10(48), 15987-15998

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Sodium hydride ,  Hydrazine hydrate (1:1) Catalysts: Palladium diacetate Solvents: Water ;  20 h, 50 °C
Referência
Method for preparing arylamine by reduction of aromatic nitro compound
, China, , ,

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Sodium borohydride Catalysts: 1638504-95-6 Solvents: Water ;  0.25 h, 27 °C
Referência
A hydroquinone based palladium catalyst for room temperature nitro reduction in water
Kumar, Alok; Purkait, Kallol; Dey, Suman Kr.; Sarkar, Amrita; Mukherjee, Arindam, RSC Advances, 2014, 4(66), 35233-35237

Synthetic Routes 15

Condições de reacção
1.1 Catalysts: Samarium ,  1,1′-Dioctyl-4,4′-bipyridinium dibromide Solvents: Methanol
Referência
Samarium(0) and 1,1'-Dioctyl-4,4'-Bipyridinium Dibromide: A Novel Electron-Transfer System for the Chemoselective Reduction of Aromatic Nitro Groups
Yu, Chengzhi; Liu, Bin; Hu, Longqin, Journal of Organic Chemistry, 2001, 66(3), 919-924

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Ruthenium (pine needle-derived char supported) Solvents: Water ;  24 h, 10 bar, 80 °C
Referência
Biorenewable carbon-supported Ru catalyst for N-alkylation of amines with alcohols and selective hydrogenation of nitroarenes
Goyal, Vishakha; Sarki, Naina; Poddar, Mukesh Kumar; Narani, Anand; Tripathi, Deependra; et al, New Journal of Chemistry, 2021, 45(32), 14687-14694

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (Fe3O4) (guanidine-conjugated) ,  Cu2+ ,  N-(3-Chloropropyl)guanidine (conjugated with iron oxide nanoparticles) Solvents: Ethanol ;  35 min, rt
Referência
Cu(II) immobilized on guanidine functionalized Fe3O4 magnetic substrate as a heterogeneous catalyst for selective reduction of nitroarenes
Halligudra, Guddappa; Chikkanayakanahalli Paramesh, Chitrabanu; Shetty, Manjunath; Kachigere Bhadraiah, Harsha; Kambappa, Vinaya; et al, Journal of the Iranian Chemical Society, 2022, 19(8), 3697-3709

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Palladium Solvents: Ethanol ;  8 h, 25 bar, 125 °C
Referência
Scalable continuous flow hydrogenations using Pd/Al2O3-coated rectangular cross-section 3D-printed static mixers
Lebl, Rene; Zhu, Yutong; Ng, Derrick; Hornung, Christian H.; Cantillo, David; et al, Catalysis Today, 2022, 383, 55-63

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (Fe3O4) ,  Carbon (acidified, carboxylated) ,  (SP-4-3)-Dichloro(1,7-phenanthroline-κN7)[1,1′-(sulfinyl-κS)bis[methane]]platinu… Solvents: Water ;  15 min, 25 °C
Referência
Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions
Tabatabaei Rezaei, Seyed Jamal ; Khorramabadi, Hossein; Hesami, Ali; Ramazani, Ali ; Amani, Vahid; et al, Industrial & Engineering Chemistry Research, 2017, 56(43), 12256-12266

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  1 h, 30 - 35 °C
Referência
A process for the preparation of tizanidine hydrochloride
, India, , ,

4-chlorobenzene-1,2-diamine Raw materials

4-chlorobenzene-1,2-diamine Preparation Products

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-83-0)4-Chloro-o-phenylenediamine
sfd13517
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:95-83-0)4-chlorobenzene-1,2-diamine
A20508
Pureza:99%
Quantidade:500g
Preço ($):189.0